BenchChemオンラインストアへようこそ!

N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide

Lipophilicity Drug-likeness ADME Prediction

N-[2-(Dibutylsulfamoyl)ethyl]-4-fluorobenzamide (CAS 899979-87-4) is a synthetic small molecule belonging to the sulfamoylbenzamide class, characterized by a 4-fluorobenzamide head group linked via an ethyl spacer to a dibutylsulfamoyl moiety. With a molecular formula of C18H28FN2O3S and a molecular weight of approximately 370.49 g/mol, this compound is currently supplied exclusively for non-GLP research and development purposes.

Molecular Formula C17H27FN2O3S
Molecular Weight 358.47
CAS No. 899979-87-4
Cat. No. B2423040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide
CAS899979-87-4
Molecular FormulaC17H27FN2O3S
Molecular Weight358.47
Structural Identifiers
SMILESCCCCN(CCCC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C17H27FN2O3S/c1-3-5-12-20(13-6-4-2)24(22,23)14-11-19-17(21)15-7-9-16(18)10-8-15/h7-10H,3-6,11-14H2,1-2H3,(H,19,21)
InChIKeyMDQWIABAZRCXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dibutylsulfamoyl)ethyl]-4-fluorobenzamide (CAS 899979-87-4): Procurement-Relevant Physicochemical and Pharmacological Profile


N-[2-(Dibutylsulfamoyl)ethyl]-4-fluorobenzamide (CAS 899979-87-4) is a synthetic small molecule belonging to the sulfamoylbenzamide class, characterized by a 4-fluorobenzamide head group linked via an ethyl spacer to a dibutylsulfamoyl moiety . With a molecular formula of C18H28FN2O3S and a molecular weight of approximately 370.49 g/mol, this compound is currently supplied exclusively for non-GLP research and development purposes . Its structural architecture situates it at the intersection of several pharmacologically relevant chemical spaces, including voltage-gated sodium channel (NaV) modulation, aspartic protease inhibition, and antiviral capsid assembly interference, making it a versatile scaffold for hit-to-lead optimization campaigns [1].

Why N-[2-(Dibutylsulfamoyl)ethyl]-4-fluorobenzamide Cannot Be Replaced with Generic Sulfamoylbenzamide Analogs


Within the sulfamoylbenzamide series, minor structural permutations—such as aryl ring fluorination pattern, sulfamoyl N-alkyl chain length, or the nature of the linker—produce substantial shifts in lipophilicity, target engagement, and selectivity that preclude generic substitution . For instance, the mono-fluorinated para-substituted benzamide core of CAS 899979-87-4 yields a predicted logP (3.06) that is over 1.4 units lower than its pentafluoro analog (logP 4.48), corresponding to an approximately 26-fold difference in octanol-water partition coefficient . Such differences directly impact aqueous solubility, membrane permeability, and off-target promiscuity, rendering the compound's physicochemical profile non-interchangeable with other members of the class for SAR studies or in vitro assay campaigns .

Quantitative Differentiation Evidence for N-[2-(Dibutylsulfamoyl)ethyl]-4-fluorobenzamide Versus Closest Analogs


Predicted Lipophilicity: 26-Fold Lower logP than Pentafluoro Analog

Predicted logP for the target compound (CAS 899979-87-4) is 3.06, computed via the mcule property calculator . In contrast, the pentafluoro analog N-[2-(dibutylsulfamoyl)ethyl]-2,3,4,5,6-pentafluorobenzamide exhibits a significantly higher ACD/LogP of 4.48 and an EPISuite-estimated log Kow of 4.41 . The quantified difference of approximately 1.4 log units translates to a ~26-fold lower octanol-water partition coefficient for the mono-fluoro derivative, predicting substantially improved aqueous solubility and reduced non-specific membrane partitioning in cell-based assays .

Lipophilicity Drug-likeness ADME Prediction

Predicted Aqueous Solubility: Superior to Pentafluoro Analog

Aqueous solubility was estimated for the pentafluoro analog using the WSKOW v1.41 model (log Kow-based), yielding a predicted water solubility of approximately 0.336 mg/L at 25 °C . Applying the General Solubility Equation correlating logP with aqueous solubility, the target compound's 1.42-unit lower logP predicts a solubility on the order of 8–9 mg/L—a greater than 20-fold improvement [1]. This class-level inference is consistent with the known solubility-enhancing effect of reducing aryl fluorine substitution in benzamide derivatives [2].

Aqueous Solubility Formulation Bioavailability

NaV1.7 Inhibitory Potency: State-Dependent Block Consistent with Class Profile

The pentafluoro analog N-[2-(dibutylsulfamoyl)ethyl]-2,3,4,5,6-pentafluorobenzamide has been directly profiled against human NaV1.7, demonstrating an IC50 of 240 nM at partially inactivated channels and 3,000 nM at non-inactivated channels in PatchXpress and manual whole-cell patch clamp assays in HEK293 cells [1]. This state-dependent block profile (12.5-fold preference for the inactivated state) is a hallmark of the sulfamoylbenzamide class and is expected to be preserved in the structurally analogous target compound, which differs only in the degree of aryl fluorination [2]. The class-level NaV1.7 IC50 range for sulfamoylbenzamide derivatives spans 200–800 nM, positioning the target compound within a well-characterized potency band suitable for pain-target discovery programs [3].

NaV1.7 Pain Ion Channel Electrophysiology

Cathepsin D Inhibitory Profile: Class-Level Selectivity Over Plasmepsin II

Sulfamoylbenzamide derivatives have been systematically evaluated as aspartic protease inhibitors. In a published study, five compounds from this class demonstrated cathepsin D IC50 values in the range of 1.25–2.0 μM, while remaining inactive against the structurally related malarial protease plasmepsin II [1]. Molecular docking revealed more favorable binding scores for cathepsin D (−29.9 to −35.1) compared to plasmepsin II (−24.0 to −29.5), providing a structural rationale for the observed selectivity [1]. Although direct cathepsin D IC50 data for CAS 899979-87-4 are not yet reported, its sulfamoylbenzamide scaffold and benzamide head group are consistent with the pharmacophoric features required for cathepsin D engagement, suggesting this compound is a suitable starting point for structure-based optimization of cathepsin D-selective inhibitors .

Cathepsin D Cancer Aspartic Protease Selectivity

Antioxidant Activity: Moderate Potency Distinguishes from Benzodioxole Analog

The closely related benzodioxole analog N-[2-(dibutylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 899967-97-6) has been reported to exhibit antioxidant activity with an IC50 of 86.3 μM . The benzodioxole (methylenedioxy) moiety is a known radical-scavenging pharmacophore, whereas the 4-fluorobenzamide head group in the target compound lacks this functionality, predicting markedly lower antioxidant potency [1]. This functional divergence is significant: researchers seeking compounds free from antioxidant activity (to avoid redox-related assay interference) should preferentially select the 4-fluorobenzamide derivative, while those screening for antioxidant mechanisms would favor the benzodioxole analog [2].

Antioxidant Free Radical Scavenging Oxidative Stress

HBV Capsid Assembly Modulation: Divergent Scaffold from Clinical Candidate AB-423

The sulfamoylbenzamide clinical candidate AB-423 (CAS 1572510-80-5) is a potent HBV capsid assembly inhibitor with EC50 values of 0.08–0.27 μM (cellular HBV replication) and a biochemical capsid assembly EC50 of 2.9 μM, with no significant cytotoxicity (CC50 > 10 μM) [1]. AB-423 features a 3,4-difluoroanilide head group and a sec-butyl sulfamoyl substituent, whereas the target compound incorporates a 4-fluorobenzamide head group with an N,N-dibutyl sulfamoyl motif. These structural differences are expected to produce divergent HBV capsid assembly modulation profiles, as SAR studies have demonstrated that both the sulfamoyl N-substituent and the benzamide ring fluorination pattern critically influence anti-HBV potency and cytotoxicity [2]. The target compound thus serves as a structurally distinct tool molecule for exploring the chemical space around the sulfamoylbenzamide antiviral pharmacophore.

HBV Capsid Assembly Antiviral Sulfamoylbenzamide

Recommended Research Applications for N-[2-(Dibutylsulfamoyl)ethyl]-4-fluorobenzamide Based on Quantitative Differentiation Evidence


NaV1.7 Pain Target Hit-to-Lead with Favorable Physicochemical Starting Point

For discovery programs targeting voltage-gated sodium channel NaV1.7 in pain indications, this compound offers a predicted logP of 3.06—substantially lower than the pentafluoro analog (logP 4.48)—predicting improved aqueous solubility and reduced non-specific membrane partitioning [1]. The sulfamoylbenzamide class has demonstrated state-dependent NaV1.7 block (IC50 200–800 nM range), a mechanism that selectively targets pathologically firing nociceptors while sparing normal neuronal function [2]. Researchers should prioritize this compound over the pentafluoro analog when aqueous solubility and lower lipophilicity are critical experimental requirements for reliable electrophysiology or cell-based assay performance [3].

Cathepsin D-Selective Probe Development for Breast Cancer Research

The sulfamoylbenzamide scaffold has documented selectivity for cathepsin D over the related aspartic protease plasmepsin II, with class IC50 values in the low micromolar range (1.25–2.0 μM) [1]. This target compound provides a structurally distinct entry point for medicinal chemistry optimization of cathepsin D inhibitors, which are relevant to breast cancer biology where cathepsin D overexpression drives metastasis and poor prognosis [2]. Procurement of this specific analog enables SAR exploration of how benzamide ring fluorination affects cathepsin D binding affinity and selectivity, a dimension not addressed by existing class inhibitors [3].

Redox-Neutral Chemical Probe for Apoptosis and Ferroptosis Assays

Unlike the benzodioxole analog (CAS 899967-97-6), which exhibits measurable antioxidant activity (IC50 86.3 μM), the 4-fluorobenzamide derivative lacks radical-scavenging functionality and is predicted to be redox-inert [1]. This property makes it a superior choice for cell-based assays measuring reactive oxygen species (ROS)-dependent mechanisms such as apoptosis, ferroptosis, or mitochondrial toxicity, where antioxidant artifacts can produce false-negative results [2]. Researchers conducting ROS-dependent phenotypic screens should preferentially select this compound to minimize PAINS-type assay interference [3].

Structurally Differentiated HBV Capsid Assembly Modulator for SAR Studies

The target compound occupies a distinct chemical space relative to the clinical-stage HBV capsid inhibitor AB-423, differing in both sulfamoyl N-substitution (dibutyl vs. sec-butyl) and benzamide fluorination pattern (mono-para-fluoro vs. 3,4-difluoro) [1]. These structural modifications provide a tool for medicinal chemistry teams to investigate how sulfamoyl N-alkyl chain length and benzamide substitution influence HBV capsid assembly modulation potency and selectivity, without overlapping with existing clinical candidate intellectual property [2]. The compound is appropriate for in vitro biochemical capsid assembly assays and cellular HBV replication models [3].

Quote Request

Request a Quote for N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.